![molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8](/img/structure/B562242.png)

4-Benzyloxy-[7-13C]benzaldehyde

Descripción general

Descripción

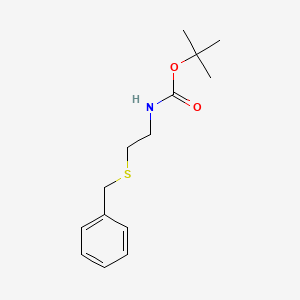

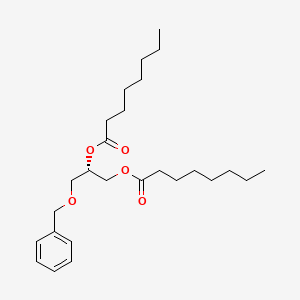

4-Benzyloxy-[7-13C]benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 213.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

Researchers have developed efficient synthesis methods for benzaldehydes, including isotopically labeled variants like 4-Benzyloxy-[7-13C]benzaldehyde, which are crucial building blocks in synthetic organic chemistry. These methods enable the synthesis of highly functionalized benzaldehydes with high isotopic purity, facilitating their use in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Chemical Characterization and Properties

Detailed spectroscopic analysis and quantum chemical studies have been conducted to understand the molecular structure, spectral properties, and interactions of benzaldehyde derivatives. For instance, the molecular structure and first hyperpolarizability of 4-(benzyloxy)benzaldehyde thiosemicarbazone have been extensively studied, revealing insights into its potential as a material with non-linear optical properties (Kumar et al., 2013).

Applications in Catalysis

Benzaldehydes are key intermediates in the synthesis of various compounds. Studies have shown the application of sulfated catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of benzaldehyde in industrial applications, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Additionally, NiFe2O4 nanoparticles have been utilized as efficient and reusable catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showcasing the potential of metal-free catalysis in green chemistry (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Renewable Sources

Research into renewable sources for benzaldehyde production has also been a focus. For example, Pichia pastoris has been engineered for the bioproduction of benzaldehyde, offering a sustainable and consumer-accepted method for producing this valuable compound (Craig & Daugulis, 2013).

Material Science and Pharmacological Applications

The synthesis of oxygen-bridged polycycles via intermolecular cyclization, involving benzaldehyde derivatives, demonstrates the compound's utility in creating complex molecular structures for potential pharmacological applications (Oh, Yi, Lee, & Lim, 2010).

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound labeled with the stable isotope 13C, it is typically used to track and study specific reaction mechanisms and pathways .

Biochemical Pathways

Its use in proteomics research suggests that it may be involved in protein-related biochemical pathways .

Pharmacokinetics

It is known to be soluble in organic solvents such as ethanol, dimethylformamide (dmf), and chloroform , which may influence its bioavailability.

Result of Action

As a 13C-labeled compound, it is primarily used for tracking and studying specific reaction mechanisms and pathways .

Action Environment

It is known to be a solid compound that is soluble in chloroform and ethyl acetate , and it should be stored at -20° C .

Análisis Bioquímico

Biochemical Properties

It is often used in the synthesis of organic molecules containing the 13C isotope, which allows for the tracking and study of specific reaction mechanisms and pathways

Cellular Effects

Its isomeric counterpart, 2-Benzyloxybenzaldehyde, has been shown to have anticancer activity against HL-60 cells

Molecular Mechanism

It is known that the compound can be used in the synthesis of organic molecules containing the 13C isotope, which can be used to study specific reaction mechanisms and pathways

Temporal Effects in Laboratory Settings

The compound is known to be highly stable and is often used as a model for studying reaction mechanisms .

Propiedades

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661804 | |

| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827308-41-8 | |

| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

ethan-1-one](/img/structure/B562176.png)

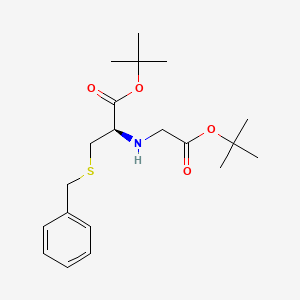

![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)